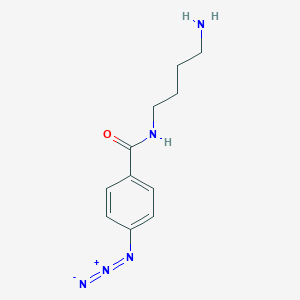
N-(4-Azidobenzoyl)putrescine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Azidobenzoyl)putrescine, commonly known as ABP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. ABP is a bifunctional molecule that contains both an azide group and a carboxylic acid functional group, making it a valuable tool for studying protein-protein interactions and protein localization in living cells.
作用機序
ABP works by covalently binding to proteins that contain free amino groups, such as lysine residues. The azide group on ABP can then be selectively labeled with a variety of tags, such as biotin or fluorescent dyes, allowing for the visualization and isolation of the labeled proteins.
Biochemical and Physiological Effects:
ABP has been shown to have minimal toxicity and does not appear to affect the biochemical or physiological properties of the proteins it binds to. However, it is important to note that ABP may alter the activity or function of the labeled proteins, depending on the location and nature of the labeling.
実験室実験の利点と制限
One of the main advantages of ABP is its versatility in labeling and isolating proteins from complex mixtures. ABP can be used in a variety of experimental setups, including live-cell imaging, pull-down assays, and mass spectrometry. However, there are some limitations to the use of ABP, including the potential for off-target labeling and the need for specialized equipment and expertise to use the compound effectively.
将来の方向性
There are several potential future directions for the use of ABP in scientific research. One area of interest is the development of new ABP analogs with improved labeling efficiency and specificity. Another area of focus is the use of ABP in combination with other labeling techniques, such as CRISPR/Cas9-mediated genome editing, to study protein function in living cells. Additionally, ABP may have potential applications in drug discovery, particularly in the identification and validation of new drug targets.
合成法
ABP can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and click chemistry. The most common method involves the reaction of putrescine with 4-azidobenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is purified using chromatography techniques to obtain pure ABP.
科学的研究の応用
ABP has a wide range of applications in scientific research, particularly in the field of proteomics. ABP can be used to study protein-protein interactions, protein localization, and protein turnover in living cells. ABP can also be used to identify and isolate specific proteins from complex mixtures, such as cell lysates or serum samples.
特性
CAS番号 |
143693-47-4 |
|---|---|
分子式 |
C11H15N5O |
分子量 |
233.27 g/mol |
IUPAC名 |
N-(4-aminobutyl)-4-azidobenzamide |
InChI |
InChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17) |
InChIキー |
NNPASHXQOFJAKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
その他のCAS番号 |
143693-47-4 |
同義語 |
N-(4-azidobenzoyl)putrescine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






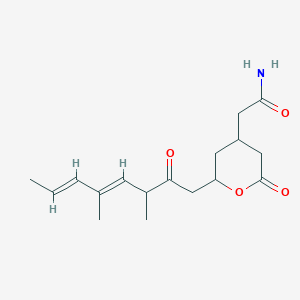

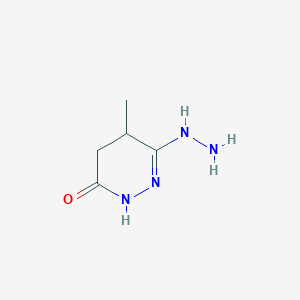
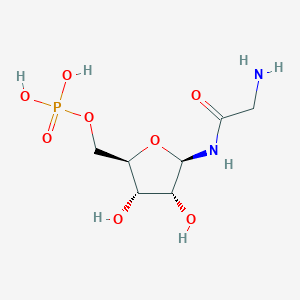
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
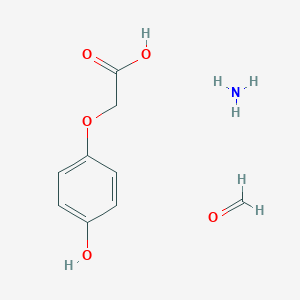

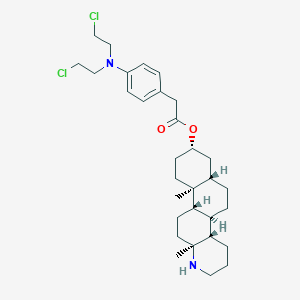

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)